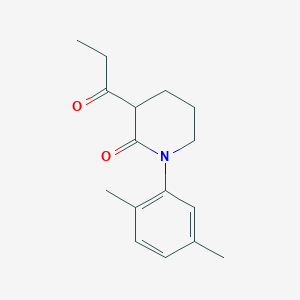

1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one

Beschreibung

1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 2,5-dimethylphenyl group at position 1 and a propanoyl (propionyl) group at position 3. The piperidin-2-one scaffold is notable in medicinal chemistry for its conformational rigidity and bioactivity, often serving as a precursor for pharmaceuticals targeting neurological and inflammatory disorders .

Eigenschaften

Molekularformel |

C16H21NO2 |

|---|---|

Molekulargewicht |

259.34 g/mol |

IUPAC-Name |

1-(2,5-dimethylphenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C16H21NO2/c1-4-15(18)13-6-5-9-17(16(13)19)14-10-11(2)7-8-12(14)3/h7-8,10,13H,4-6,9H2,1-3H3 |

InChI-Schlüssel |

XGDCHZPWQPFYPE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylamine with a suitable acylating agent to introduce the propanoyl group, followed by cyclization to form the piperidine ring. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Analyse Chemischer Reaktionen

1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects for neurological disorders. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

(E)-1-(2,5-Dimethylphenyl)-3-Phenylprop-2-en-1-one

Structural Features: This chalcone derivative contains a propenone chain linking a 2,5-dimethylphenyl group and a phenyl ring. Unlike the target compound, it lacks the piperidin-2-one ring but shares the 2,5-dimethylphenyl substituent. Synthesis: Prepared via Friedel-Crafts acylation of p-xylene followed by aldol condensation with benzaldehyde, yielding 84% and 71% in respective steps . Key Differences:

- Reactivity : The α,β-unsaturated ketone in the chalcone allows for Michael addition reactions, absent in the saturated piperidin-2-one core.

- Bioactivity : Chalcones are widely studied for anti-inflammatory and antioxidant properties, whereas piperidin-2-one derivatives may exhibit distinct pharmacological profiles due to their heterocyclic structure .

1-(2,5-Dimethylphenyl)piperazine

Structural Features: This compound replaces the piperidin-2-one ring with a piperazine group. The 2,5-dimethylphenyl substituent is retained, but the absence of the propanoyl group alters its electronic and steric properties. Physicochemical Properties:

- Molecular weight: 190.28 g/mol (C₁₂H₁₈N₂).

- Hazard classification: Listed as hazardous (Class 4-3-III), indicating flammability and reactivity risks .

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-Fluorophenyl)propan-2-one

Structural Features: This compound introduces a sulfur atom (sulfanyl group) and a fluorophenyl substituent, diverging from the target compound’s propanoyl and piperidin-2-one groups. Physicochemical Properties:

- Molecular formula: C₁₇H₁₇FOS.

- The fluorine atom enhances lipophilicity and metabolic stability compared to non-halogenated analogs . Applications: Fluorinated aryl ketones are explored in drug discovery for improved bioavailability and target binding.

1-(2,4-Dimethylphenyl)-3-(2,5-Dimethylphenyl)propan-1-one

Structural Features: A diarylpropanone with dual dimethylphenyl groups. The absence of a heterocycle distinguishes it from the target compound.

Biologische Aktivität

1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its pharmacological properties.

Synthesis

The synthesis of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one involves several steps, typically beginning with the appropriate piperidine derivative and a substituted phenyl ketone. The reaction conditions and reagents play a crucial role in the yield and purity of the final product. A common method includes:

- Formation of the piperidine ring : Utilizing a suitable amine and carbonyl compound.

- Acylation : Introducing the propanoyl group through acylation reactions.

The yield of this compound can vary based on the specific conditions used in the synthesis, such as solvent choice and reaction temperature.

The biological activity of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one may be attributed to its interaction with various biological targets:

- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit enzymes involved in metabolic pathways, which could have implications for conditions like diabetes or obesity.

Antimicrobial Activity

Recent studies have demonstrated that 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.0 |

| MCF-7 (breast) | 20.5 |

| A549 (lung) | 18.0 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Animal models have shown improvements in cognitive function when treated with this compound following induced neurotoxicity.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-(2,5-Dimethylphenyl)-3-propanoylpiperidin-2-one:

- Case Study on Anticancer Activity :

- A study involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to reduced viability and increased apoptosis markers.

- Case Study on Neuroprotection :

- In a rat model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced levels of amyloid-beta plaques compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.